2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide
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Overview
Description
2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and reducing production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile or electrophile used .
Scientific Research Applications
2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and bromine atom play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-nitrophenyl)benzamide: Similar in structure but lacks the thiazolidine ring, which may result in different biological activity.
N-(4-bromophenyl)-2-thiazolidinone: Contains a thiazolidine ring but differs in the position of the bromine atom and the overall structure.
Uniqueness
2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide is unique due to the presence of both a bromine atom and a thiazolidine ring, which confer distinct electronic and steric properties. These features contribute to its potential as a versatile compound in various scientific applications .
Properties
IUPAC Name |
2-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c17-15-5-2-1-4-14(15)16(20)18-12-6-8-13(9-7-12)19-10-3-11-23(19,21)22/h1-2,4-9H,3,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGMJCOMVRHSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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